2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
The compound 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a 2-phenyl-4-quinolyl group at position 5, and a sulfanyl acetamide moiety at position 2. The compound’s crystallographic properties and conformational stability have likely been analyzed using tools like SHELXL and ORTEP-3, as these programs are widely employed for small-molecule refinement and visualization .
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-26-20(24-25-21(26)28-13-19(22)27)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLCSJRFHLAXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Coupling of Quinoline and Triazole: The quinoline and triazole moieties are then coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, often using reagents like sodium hydride or alkyl halides.
Acylation: The acetamide group can undergo further acylation reactions to form more complex derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control .
Scientific Research Applications
2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, resulting in its bioactive properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-acetamide derivatives are a versatile class of molecules with diverse pharmacological profiles. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituents, biological activities, and physicochemical properties.
Structural and Functional Analogues
Key Structural and Pharmacological Insights
Substituent Impact on Bioactivity: Aromatic Moieties: The quinoline group in the target compound distinguishes it from pyridinyl (VUAA1) or furanyl/thienyl analogs. Quinoline’s planar structure and nitrogen atom may enhance π-π stacking or hydrogen bonding in protein binding . Amino and Hydroxy Groups: In FP3/FP8, these groups enable hydrogen bonding with histone deacetylase (HDAC) catalytic sites, critical for antiproliferative activity .
Conformational Polymorphism :
The orthorhombic polymorph of a related triazole-thione derivative exhibited distinct conformations despite similar bond lengths, suggesting that the target compound’s activity could vary with crystallographic packing .
Pharmacokinetic Considerations: Sulfanyl Linkage: Common across all analogs, this group enhances solubility and serves as a hydrogen bond acceptor . Quinoline vs. Heterocycles: Quinoline’s lipophilicity may improve blood-brain barrier penetration compared to furan or thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
